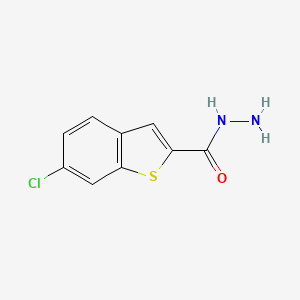

6-Chloro-1-benzothiophene-2-carbohydrazide

Descripción

BenchChem offers high-quality 6-Chloro-1-benzothiophene-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-benzothiophene-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBFDUSQOVCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652734 | |

| Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-22-2 | |

| Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Chloro-1-benzothiophene-2-carbohydrazide CAS number and properties

Core Scaffold for Next-Generation Antimicrobial and Anticancer Pharmacophores

Executive Summary

6-Chloro-1-benzothiophene-2-carbohydrazide (CAS 87999-22-2) represents a critical pharmacophoric scaffold in modern medicinal chemistry. Distinguished by its chlorinated benzothiophene core and a reactive hydrazide tail, this compound serves as a high-value intermediate for the synthesis of acylhydrazones, pyrazoles, and oxadiazoles.[1] Recent studies have validated its derivatives as potent agents against multidrug-resistant Staphylococcus aureus (MRSA) and various cancer cell lines, driven by the lipophilicity of the benzothiophene ring and the hydrogen-bonding capacity of the hydrazide linker.[1] This guide details the physicochemical profile, validated synthetic pathways, and biological applications of this compound.[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]

The chlorination at the C6 position of the benzothiophene ring significantly enhances the lipophilicity of the molecule compared to its unsubstituted parent, improving membrane permeability in biological systems.[1]

Table 1: Physicochemical Properties

| Property | Data |

| Chemical Name | 6-Chloro-1-benzothiophene-2-carbohydrazide |

| CAS Number | 87999-22-2 |

| Molecular Formula | C |

| Molecular Weight | 226.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |

| Melting Point | >200°C (Decomposes) |

| LogP (Predicted) | ~2.3 – 2.8 |

| H-Bond Donors | 2 (–NH–NH |

| H-Bond Acceptors | 3 (C=O, S, N) |

Synthetic Pathway & Methodology

The synthesis of 6-Chloro-1-benzothiophene-2-carbohydrazide is a robust, two-step process starting from the corresponding carboxylic acid. The protocol relies on nucleophilic acyl substitution, first converting the acid to a more reactive ester, followed by hydrazinolysis.[1]

Graphviz Diagram: Synthetic Workflow

The following diagram outlines the conversion of the carboxylic acid precursor to the target hydrazide and its subsequent derivatization into bioactive acylhydrazones.

Figure 1: Step-wise synthetic pathway from carboxylic acid precursor to bioactive derivatives.[1][5]

Detailed Experimental Protocol

Step 1: Esterification

-

Reagents: Dissolve 6-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Catalyst: Add concentrated sulfuric acid (H

SO -

Reaction: Reflux the mixture at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the acid spot disappears.[1]

-

Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice-cold water and neutralize with saturated NaHCO

. Filter the precipitate, wash with water, and dry to obtain the ethyl ester (Yield ~95%).[1]

Step 2: Hydrazinolysis (Target Synthesis)[1]

-

Reagents: Suspend the ethyl ester (1.0 eq) in ethanol (0.3 M).

-

Nucleophile: Add Hydrazine hydrate (80%, 5.0 eq) dropwise to the stirring solution.

-

Reaction: Reflux at 80°C for 4–6 hours. The solid ester will dissolve, and the product will eventually precipitate out of the hot solution.[1]

-

Purification: Cool the mixture to room temperature. Filter the white solid.[1] Wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.[1] Recrystallize from ethanol/DMF if necessary.

Pharmacological Potential & Biological Activity[1][2][3][4][8][10]

The 6-chlorobenzothiophene moiety acts as a bioisostere for indole and naphthalene, providing optimal steric bulk and lipophilicity for binding to hydrophobic pockets in enzymes and receptors.[1]

Mechanism of Action[1][7]

-

Antimicrobial (MRSA): Derivatives of this hydrazide, particularly Schiff bases (acylhydrazones), inhibit bacterial DNA gyrase or cell division proteins (FtsZ).[1] The hydrazide linker (–CO–NH–N=) facilitates hydrogen bonding with amino acid residues in the active site.[1]

-

Anticancer: The scaffold intercalates into DNA or inhibits tubulin polymerization, leading to apoptosis in cancer cells.[1]

Graphviz Diagram: Structure-Activity Relationship (SAR)

This diagram illustrates the functional zones of the molecule and their contribution to biological activity.

Figure 2: Pharmacophore dissection highlighting the functional roles of the chloro-substituent, ring system, and hydrazide tail.[1]

Key Biological Data

Recent screenings against Staphylococcus aureus (including MRSA strains) have identified the following potency profile for aldehyde-condensed derivatives of this hydrazide:

| Strain | Compound Derivative | MIC (µg/mL) | Activity Level |

| S. aureus (ATCC 25923) | Pyridin-2-yl derivative | 4 | Potent |

| S. aureus (MRSA) | Pyridin-2-yl derivative | 4 | Potent |

| E. coli | Pyridin-2-yl derivative | >64 | Inactive |

Note: The hydrazide itself is a pro-drug/intermediate; high potency is achieved upon condensation with aromatic aldehydes.[1]

Safety & Handling Protocols

Hazard Classification (GHS):

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

-

Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent.[1] Use extreme caution during Step 2 of the synthesis. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly upon exposure to air and moisture.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. International Journal of Molecular Sciences. (2022).[1]

-

6-Chlorobenzo[b]thiophene-2-carbohydrazide Product Data. AiFChem. [1][7]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. (2024).[1][2]

-

Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. (2024).[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 87999-22-2 | 6-Chlorobenzo[b]thiophene-2-carbohydrazide - AiFChem [aifchem.com]

literature review on benzothiophene-2-carboxylic acid hydrazide

An In-Depth Technical Guide to Benzothiophene-2-Carboxylic Acid Hydrazide: Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. Benzothiophene-2-carboxylic acid hydrazide stands as a quintessential example of this approach, merging two "privileged structures": the benzothiophene nucleus and the acylhydrazone functional group. The benzothiophene scaffold, an isostere of indole, is present in numerous FDA-approved drugs like Raloxifene and Zileuton and is known for a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The hydrazide-hydrazone moiety is a versatile linker and pharmacophore in its own right, contributing to a wide spectrum of biological actions through its ability to chelate metal ions and form hydrogen bonds with biological targets.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of benzothiophene-2-carboxylic acid hydrazide. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its derivatization, and the mechanistic underpinnings of its diverse biological activities, grounding all claims in authoritative scientific literature.

Synthesis and Characterization of the Core Scaffold

The synthesis of benzothiophene-2-carboxylic acid hydrazide is a foundational step for further derivatization and biological screening. The most common and direct pathway involves the hydrazinolysis of the corresponding carboxylic acid or its ester derivative.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to a hydrazide is a robust and well-established chemical transformation. The primary method involves activating the carboxylic acid and then reacting it with hydrazine hydrate. A common laboratory-scale approach first converts the acid to its more reactive ester form (e.g., methyl or ethyl ester) via Fischer esterification, which is then refluxed with hydrazine hydrate. This two-step process is often high-yielding and straightforward. An alternative, direct approach from the carboxylic acid may involve coupling agents like dicyclohexylcarbodiimide (DCCI).[5] For instance, one method involves coupling benzothiophene-2-carboxylic acid with tert-butyl carbazate using DCCI and a catalyst like 4-dimethylaminopyridine (DMAP), followed by the removal of the Boc protecting group.[6][7]

Caption: General synthetic pathway to the target compound.

Detailed Experimental Protocol: Synthesis of Benzothiophene-2-carboxylic acid hydrazide (2)

This protocol is adapted from methodologies for analogous compounds and represents a standard procedure.[8]

Materials:

-

Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (1) (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Absolute Ethanol

Procedure:

-

To a stirred solution of methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (1) (0.01 mol) in absolute ethanol (50 mL), add hydrazine hydrate (0.01 mol) at room temperature.

-

Reflux the reaction mixture for 6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the solid precipitate that separates out.

-

Wash the solid with water, dry it thoroughly, and recrystallize from a suitable solvent like ethyl acetate to yield the pure product (2).[8]

Physicochemical and Spectral Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₈N₂OS | [9] |

| Molecular Weight | 192.24 g/mol | [10] |

| Appearance | White to beige crystalline powder | [9][10] |

| Melting Point | 176 - 189.5 °C | [9][10] |

| ¹H NMR (DMSO-d₆) | Spectral data for related structures show characteristic peaks for aromatic protons (δ 7.4-8.3 ppm), the hydrazide NH and NH₂ protons. | [6][11] |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks include the carbonyl carbon (C=O) around δ 160-165 ppm and aromatic carbons in the δ 120-145 ppm range. | [6][11] |

The Power of Derivatization: Crafting Bioactive Acylhydrazones

Benzothiophene-2-carboxylic acid hydrazide is primarily a versatile intermediate. Its true therapeutic potential is unlocked upon its conversion into a library of N-acylhydrazone derivatives. This is typically achieved through a simple condensation reaction with various aromatic or heteroaromatic aldehydes.[6][11]

Rationale for Acylhydrazone Formation

The formation of acylhydrazones serves multiple strategic purposes in drug design:

-

Structural Diversity: Reacting the hydrazide with a wide array of aldehydes introduces significant structural diversity, allowing for a thorough exploration of the Structure-Activity Relationship (SAR).[6]

-

Modulation of Physicochemical Properties: The appended aromatic or heterocyclic ring can alter key properties like lipophilicity, solubility, and electronic distribution, which directly impacts pharmacokinetic and pharmacodynamic profiles.

-

Enhanced Target Binding: The resulting acylhydrazone scaffold (-C(=O)NHN=CH-) provides additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with biological targets like enzymes or receptors.[1]

Caption: General scheme for synthesizing bioactive acylhydrazones.

Therapeutic Applications and Biological Activities

Derivatives of benzothiophene-2-carboxylic acid hydrazide have demonstrated significant potential across several therapeutic areas.

Antimicrobial Activity

A primary focus of research has been the development of these compounds as novel antimicrobial agents, particularly against multidrug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Mechanism and Rationale: The combination of the benzothiophene nucleus and the acylhydrazone functional group is a validated strategy for discovering new antibiotics.[6][11] Studies have shown that specific substitutions on both the benzothiophene ring and the appended aromatic ring of the acylhydrazone are crucial for activity. For example, the presence of a chlorine atom at the 6-position of the benzothiophene ring and a pyridinyl moiety from the aldehyde led to a derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains.[6] This highlights the importance of SAR studies in optimizing antimicrobial potency. The proposed mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Representative Data:

| Compound | Target Organism(s) | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [6] |

| Various Benzothiophene Derivatives | E. coli | 8–64 (with PMB) | [12] |

| Various Benzothiophene Derivatives | Candida species | 32-64 | [12] |

Anticancer Activity

The thiophene and benzothiophene scaffolds are features of many compounds with demonstrated anticancer properties.[3][13] When combined with the N-acylhydrazone moiety, which is also known for its antitumor potential, these derivatives become promising candidates for cancer therapy.[13]

Mechanism and Rationale: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. For example, a novel benzothiophene derivative was shown to induce apoptosis by activating pro-apoptotic genes like BAX, CASP3, and P53 in cancer cell lines.[14] These compounds can also inhibit cell migration and colony formation, which are critical processes in cancer metastasis. The evaluation is typically performed using cytotoxicity assays (like the MTT assay) against a panel of human cancer cell lines.[15]

Representative Data (IC₅₀ values):

| Cell Line | Compound Class | IC₅₀ (µM) | Reference |

| A549 (Lung), C6 (Glioma), etc. | Thiophene N-acylhydrazones | 0.82 - 12.90 | [13] |

| MDA-MB-231 (Breast), HepG2 (Liver), etc. | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | 63.74 - 146.75 | [14] |

| C6 (Glioma) | Benzothiazole Acylhydrazones (related scaffold) | 0.03 mM | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. The benzothiophene core is a well-known scaffold for developing anti-inflammatory agents.[2][16][17]

Mechanism and Rationale: The anti-inflammatory effects of benzothiophene derivatives can stem from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[2] Some derivatives have been shown to significantly reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cells.[14] This dual-inhibition mechanism can lead to potent anti-inflammatory effects with a potentially improved side-effect profile compared to traditional NSAIDs.[2]

Workflow: From Concept to Candidate

The development process for novel drugs based on this scaffold follows a logical and iterative workflow.

Caption: Drug discovery workflow for the topic scaffold.

Conclusion

Benzothiophene-2-carboxylic acid hydrazide is more than a mere chemical compound; it is a strategic platform for the discovery of new therapeutic agents. Its straightforward synthesis and the ease with which it can be derivatized into vast libraries of acylhydrazones make it an exceptionally valuable tool for medicinal chemists. The consistent emergence of potent antimicrobial, anticancer, and anti-inflammatory activities from its derivatives underscores the power of combining privileged scaffolds in drug design. Future research should continue to focus on expanding the structural diversity of these derivatives and conducting in-depth mechanistic studies to fully elucidate their modes of action, paving the way for the development of next-generation therapeutics.

References

- Barbier, A. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

- ResearchGate. (2024). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. ResearchGate.

- Semantic Scholar. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar.

- IUBMB Life. (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life.

- ResearchGate. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate.

- PubMed. Synthesis of new thiophene and benzo[b]thiophene hydrazide derivatives as human NPY Y(5) antagonists. PubMed.

- Thermo Fisher Scientific. Benzo[b]thiophene-2-carboxylic hydrazide, 97% 5 g. Thermo Fisher Scientific.

- International Journal of Pharmaceutical Erudition. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Erudition.

- ResearchGate. Synthesized thiophene derivatives identified with anticancer activity. ResearchGate.

- Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed.

- University of West Florida. Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Ex Libris.

- Georganics. BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE. Georganics.

- OICC Press. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials.

- Wiley Online Library. Hydrazones of [(2‐Benzothiazolylthio)acetyl]hydrazine: Synthesis and Antimicrobial Activity. Wiley Online Library.

- MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.

- MDPI. Benzo[b]thiophene-2-carbaldehyde. MDPI.

- Georganics. Benzo[b]thiophene-2-carboxylic hydrazide. Georganics.

- International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate.

- Yapar, G. et al. (2017). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ac1.hhu.de [ac1.hhu.de]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Benzo[b]thiophene-2-carboxylic hydrazide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. georganics.sk [georganics.sk]

- 11. mdpi.com [mdpi.com]

- 12. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. oiccpress.com [oiccpress.com]

- 15. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Application of 6-Chloro-1-benzothiophene-2-carbohydrazide

Executive Summary & Chemical Identity

6-Chloro-1-benzothiophene-2-carbohydrazide (CAS: 87999-22-2) is a critical bicyclic heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds for drug discovery. Its structural integration of a lipophilic benzothiophene core with a reactive hydrazide tail makes it an ideal precursor for Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles—moieties frequently associated with antimicrobial, anti-inflammatory, and anticancer activity.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a researcher-centric operational framework. It addresses the compound's specific hazards, derived largely from its reactive functional groups, and establishes self-validating protocols for its safe manipulation in high-throughput screening and medicinal chemistry workflows.

Chemical Profile Table

| Parameter | Specification |

| IUPAC Name | 6-chloro-1-benzothiophene-2-carbohydrazide |

| CAS Number | 87999-22-2 |

| Molecular Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.68 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 220–222 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water |

| Key Impurities | Hydrazine (precursor), Ethyl 6-chlorobenzothiophene-2-carboxylate |

Hazard Identification & Mechanistic Toxicology

The safety profile of this compound is dictated by two pharmacophores: the benzothiophene ring (conferring lipophilicity and aquatic toxicity) and the carbohydrazide group (conferring reactivity and biological interaction).

Core Hazards (GHS Classification)

-

Acute Toxicity (Oral) - Category 3 (H301): Toxic if swallowed. The hydrazide moiety can interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes, potentially leading to neurological symptoms.

-

Skin & Eye Irritation - Category 2/2A (H315/H319): The basic nitrogen atoms in the hydrazide tail can react with mucosal membranes, causing severe irritation.

-

Skin Sensitization - Category 1 (H317): Hydrazides are known haptens; they can bind to skin proteins, triggering immune responses upon subsequent exposure.

-

Aquatic Toxicity - Chronic Category 2 (H411): The chlorinated benzothiophene core resists rapid biodegradation, posing long-term risks to aquatic ecosystems.

Mechanistic Insight: The Hydrazide Risk

The primary operational risk is not just the compound itself, but its metabolic or chemical hydrolysis back to hydrazine , a known carcinogen and hepatotoxin. While the benzothiophene adduct is more stable, acidic environments (e.g., stomach acid or acidic waste streams) can liberate free hydrazine.

Operational Protocols: Handling & Synthesis

Expertise & Experience Directive: Standard nitrile gloves are often insufficient for long-duration handling of hydrazides due to potential permeation. Double-gloving or using thicker chemically resistant laminates is recommended for scale-up operations.

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and dermal contact during the transfer of solid material.

-

Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

-

PPE Layering:

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) for large quantities (>5g).

-

Respiratory: N95/P2 particulate respirator if hood sash must be raised significantly (though this should be avoided).

-

-

Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

-

Self-Validation Step: Wipe the balance area with a moist paper towel (solvent-dampened) before and after use. If the "after" wipe shows any yellowing or residue, containment failed; review technique.

Protocol B: Reaction Setup (Schiff Base Formation)

Context: The most common application is condensing this hydrazide with an aldehyde.

-

Solvent Choice: Ethanol or Methanol is standard. Ensure solvents are anhydrous if the aldehyde is moisture-sensitive, though the hydrazide condensation itself produces water.

-

Catalysis: Acetic acid is often added. Caution: Acidic conditions increase the solubility of the hydrazide but also the potential for hydrolysis if heated excessively without the aldehyde present.

-

Quenching: Do not quench reaction mixtures directly into bleach (hypochlorite). Reaction of hypochlorite with hydrazides can generate chloramines or free nitrogen gas violently. Use dilute peroxide or simple aqueous dilution followed by filtration.

Visualization: Handling Decision Matrix

The following diagram outlines the decision logic for handling spills and waste, prioritizing the neutralization of the hydrazide functionality.

Figure 1: Decision matrix for safe handling of spills and waste streams, emphasizing pH control to prevent toxic by-product liberation.

Synthesis & Application Context

Understanding the chemical trajectory of 6-Chloro-1-benzothiophene-2-carbohydrazide aids in anticipating risks. It is rarely the end product; it is a "chemical lego" block.

The Synthetic Pathway[2][5][6][7]

-

Precursor: Ethyl 6-chlorobenzothiophene-2-carboxylate.

-

Reagent: Hydrazine Hydrate (Highly Toxic).

-

Intermediate: 6-Chloro-1-benzothiophene-2-carbohydrazide (The subject of this guide).

-

Product: Acylhydrazones (Schiff Bases) -> Cyclization to 1,3,4-Oxadiazoles.

Safety Critical Control Point (CCP): The transition from Step 2 to Step 3 is critical. Researchers must ensure the complete removal of unreacted hydrazine hydrate from the solid product.

-

Validation: A colorimetric test using 4-dimethylaminobenzaldehyde (Ehrlich’s reagent) on the wash filtrate can confirm the absence of free hydrazine (turns yellow/orange in presence of hydrazine).

Figure 2: Synthetic workflow highlighting the critical safety control point where residual hydrazine must be removed.

Emergency Response & First Aid

In Case of Exposure:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The compound may cause delayed respiratory sensitization.

-

Skin Contact: Do not scrub. Scrubbing can drive the solid particles deeper into the dermis. Wash gently with copious soap and water for 15 minutes. Isolate contaminated clothing.[2][3][4][5][6][7]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. The particulate nature can cause mechanical abrasion in addition to chemical irritation.

-

Ingestion: Rinse mouth. Do not induce vomiting due to the risk of aspiration and potential for corrosive damage if the hydrazide hydrolyzes in the esophagus. Seek immediate medical attention (treat as hydrazine derivative poisoning).[1][4]

References

-

PubChem. (n.d.). Compound Summary: 6-Chlorobenzo[b]thiophene-2-carbohydrazide (CAS 87999-22-2).[8] National Library of Medicine. Retrieved from [Link]

-

Redox. (2024). Safety Data Sheet: Carbohydrazide (General Class Hazards). Retrieved from [Link]

-

Gobinath, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules. Retrieved from [Link]

Sources

- 1. files.dep.state.pa.us [files.dep.state.pa.us]

- 2. fishersci.com [fishersci.com]

- 3. redox.com [redox.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. aksci.com [aksci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 87999-22-2 | 6-Chlorobenzo[b]thiophene-2-carbohydrazide - AiFChem [aifchem.com]

procedure for Schiff base formation using 6-Chloro-1-benzothiophene-2-carbohydrazide

Application Note: High-Purity Synthesis of Schiff Bases (Acylhydrazones) from 6-Chloro-1-benzothiophene-2-carbohydrazide

Executive Summary & Scientific Rationale

The formation of Schiff bases—specifically acylhydrazones —from 6-Chloro-1-benzothiophene-2-carbohydrazide represents a critical transformation in the development of antimicrobial and anticancer pharmacophores. The benzothiophene scaffold, particularly with a 6-chloro substituent, imparts significant lipophilicity and metabolic stability, while the acylhydrazone linker (–CONHN=CH–) acts as a "privileged structure" capable of chelating metal ions and interacting with diverse biological targets (e.g., kinases, bacterial DNA gyrase).

This protocol details a robust, acid-catalyzed condensation method designed to maximize yield and purity. Unlike generic Schiff base procedures, this workflow accounts for the reduced nucleophilicity of the hydrazide nitrogen due to the electron-withdrawing carbonyl group, necessitating specific catalytic activation.

Mechanistic Basis

The reaction is a nucleophilic addition-elimination. The terminal amino group of the hydrazide attacks the electrophilic carbon of the aldehyde. However, the adjacent carbonyl group on the hydrazide draws electron density away from the amine, making it a weaker nucleophile than a standard primary amine.

Critical Control Point: The reaction requires acid catalysis (Glacial Acetic Acid) to protonate the aldehyde oxygen, increasing its electrophilicity without fully protonating the hydrazide amine (which would deactivate it).

Graphviz Diagram 1: Reaction Mechanism

Caption: Acid-catalyzed condensation pathway via tetrahedral intermediate formation and subsequent dehydration.

Materials & Equipment

Reagents:

-

Precursor: 6-Chloro-1-benzothiophene-2-carbohydrazide (>98% purity).

-

Electrophile: Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde, pyridine-2-carboxaldehyde).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).[1]

Equipment:

-

Round-bottom flask (50 mL or 100 mL) with reflux condenser.

-

Magnetic stirrer with heating mantle/oil bath.

-

TLC plates (Silica gel 60 F254).

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Step 1: Reaction Setup (Stoichiometry & Solvation)

-

Weigh 1.0 equivalent (approx. 226 mg) of 6-Chloro-1-benzothiophene-2-carbohydrazide into a 50 mL round-bottom flask.

-

Add 15 mL of Absolute Ethanol .

-

Note: The hydrazide may not fully dissolve at room temperature. This is normal.

-

-

Add 1.0 - 1.1 equivalents of the chosen Aromatic Aldehyde.

-

Insight: A slight excess of aldehyde drives the equilibrium forward, as water is generated.

-

-

Add 3-5 drops of Glacial Acetic Acid .

-

Self-Validating Check: The pH of the solution should be approximately 4-5. Do not use strong mineral acids (HCl/H2SO4) at high concentrations, as they form unreactive hydrazide salts.

-

Step 2: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 78°C for EtOH) with stirring.

-

Maintain reflux for 3 to 6 hours .

-

Visual Cue: The reaction mixture often transitions from a suspension to a clear solution (as the intermediate forms) and then precipitates the product (which is less soluble than the reactants).

-

-

TLC Monitoring: Check progress using Hexane:Ethyl Acetate (1:1 or 2:1).

-

Target: Disappearance of the hydrazide spot (lower Rf) and appearance of a new, highly UV-active product spot (higher Rf).

-

Step 3: Isolation & Purification

-

Cool the reaction mixture slowly to room temperature, then chill in an ice bath for 30 minutes.

-

Causality: Slow cooling promotes crystal growth and excludes impurities.

-

-

Filter the precipitate using vacuum filtration.

-

Wash the solid cake with:

-

5 mL cold Ethanol (removes unreacted aldehyde).

-

5 mL Diethyl Ether (facilitates drying).

-

-

Recrystallization (If required): Dissolve the crude solid in a minimum amount of hot DMF/Ethanol (1:4 ratio) mixture. Allow to cool slowly.

Graphviz Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis workflow ensuring reaction completion and product purity.

Validation & Quality Control (Self-Validating Systems)

To ensure the "Trustworthiness" of the synthesized compound, compare your analytical data against these standard diagnostic markers.

Table 1: Diagnostic Spectral Data for Benzothiophene Acylhydrazones

| Technique | Functional Group | Expected Signal (approx.) | Mechanistic Confirmation |

| FT-IR | N-H (Amide) | 3150 – 3350 cm⁻¹ | Confirms retention of amide backbone. |

| FT-IR | C=O (Carbonyl) | 1640 – 1670 cm⁻¹ | Sharp peak; confirms acylhydrazone structure (not reduced). |

| FT-IR | C=N (Imine) | 1590 – 1620 cm⁻¹ | Primary Indicator: Successful condensation. |

| 1H NMR | –CON_H_– | 11.8 – 12.5 ppm (s) | Singlet; disappears with D₂O shake. |

| 1H NMR | –N=C_H_– | 8.3 – 8.8 ppm (s) | Key Diagnostic: Azomethine proton. |

| 1H NMR | C6-H (Benzothiophene) | 8.0 – 8.2 ppm (d) | Confirms 6-chloro substitution pattern integrity.[2] |

Note on NMR Rotamers: You may observe signal duplication (e.g., two singlets for the NH or CH=N protons) in DMSO-d6. This is not an impurity but a result of E/Z isomerization or restricted rotation around the amide bond (amide conformers).

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate.

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the reaction mixture to 1/3 volume under reduced pressure, then add cold water dropwise to induce precipitation.

-

-

Issue: Sticky/Gummy Product.

-

Cause: Presence of unreacted aldehyde or solvent occlusion.

-

Solution: Triturate the gum with cold diethyl ether or hexane. The mechanical action usually induces crystallization.

-

-

Issue: Unreacted Hydrazide (TLC spot persists).

-

Cause: Insufficient catalyst or water accumulation.

-

Solution: Add 2 more drops of AcOH and extend reflux by 2 hours. Ensure glassware is dry before starting.

-

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: National Institutes of Health (PMC) / Molecules. Relevance: Primary source for the 6-chloro-benzothiophene-2-carbohydrazide protocol and NMR data.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Source: MDPI. Relevance: Provides comparative catalytic conditions for benzothiophene/benzothiazole condensations.

-

Synthesis and Characterization of Schiff Base Metal Complexes Derived from Napthofuran-2-Carbohydrazide. Source: International Journal of Science and Research Archive.[3] Relevance: Validates the IR/NMR spectral assignments for fused-ring carbohydrazide systems.

Sources

Strategic Synthesis of 1,2,4-Triazoles from Benzothiophene-2-Carbohydrazide Precursors: A Guide to Bioactive Scaffold Development

An Application Note for Researchers and Drug Development Professionals

Abstract

The fusion of the benzothiophene nucleus with a 1,2,4-triazole ring represents a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. Benzothiophene and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Similarly, the 1,2,4-triazole scaffold is recognized as a "privileged structure" in drug discovery, integral to numerous antifungal, antiviral, and anticancer drugs.[4][5] This application note provides a detailed guide for the synthesis of functionalized 1,2,4-triazoles derived from benzothiophene-2-carbohydrazide. We present two robust, field-proven protocols, complete with mechanistic insights, step-by-step methodologies, and data visualization to empower researchers in the synthesis of these high-value heterocyclic compounds.

Introduction: The Rationale for Hybrid Scaffold Synthesis

In the quest for novel therapeutics, the strategic combination of well-established pharmacophores is a cornerstone of modern drug design. The benzothiophene scaffold is a prominent bicyclic aromatic system found in numerous FDA-approved drugs like the osteoporosis treatment Raloxifene and the 5-LOX inhibitor Zileuton.[3][6] Its rigid structure and lipophilic nature allow for effective interaction with a variety of biological targets.

The 1,2,4-triazole ring is a five-membered heterocycle whose unique physicochemical properties, including metabolic stability and hydrogen bonding capability, make it a frequent component of successful drugs like the antifungal Fluconazole and the antiviral Ribavirin.[5]

By covalently linking these two scaffolds, we aim to generate novel chemical entities with potentially synergistic or unique pharmacological profiles. The benzothiophene-2-carbohydrazide is an ideal and versatile precursor, serving as a readily accessible platform for constructing the 1,2,4-triazole ring through several reliable synthetic pathways. This guide will focus on the most prevalent and efficient methods to achieve this transformation.

General Synthetic Workflow

The overall synthetic strategy begins with the preparation of the key intermediate, benzothiophene-2-carbohydrazide, from its corresponding ester. This hydrazide then serves as the primary building block for the subsequent cyclization reactions to form the 1,2,4-triazole ring system. The two primary routes detailed in this guide enable the synthesis of either 4-substituted-1,2,4-triazole-3-thiones or 4-amino-1,2,4-triazole-3-thiols, which are themselves versatile intermediates for further functionalization.

Sources

Application Note: Synthesis of 6-Chloro-1-benzothiophene-2-carbohydrazide Hydrazones

Executive Summary

This technical guide details the optimized reaction conditions for the condensation of 6-Chloro-1-benzothiophene-2-carbohydrazide (Reactant A) with various aromatic and heteroaromatic aldehydes (Reactant B) to form biologically active hydrazones (Schiff bases).

These scaffolds are critical in medicinal chemistry, exhibiting potent antimicrobial (specifically against MRSA), anticancer, and anti-inflammatory profiles.[1] The presence of the chlorine atom at position 6 enhances lipophilicity and metabolic stability, while the hydrazone linker provides a versatile pharmacophore for target binding.

Scientific Foundation

Reaction Mechanism

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction .

-

Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically glacial acetic acid), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazide acts as the nucleophile, attacking the activated carbonyl carbon. -

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the imine (

) bond.

Critical Parameters

-

Electronic Effects: The 6-chloro substituent on the benzothiophene ring exerts a weak inductive electron-withdrawing effect. While this slightly decreases the electron density of the hydrazide, the reaction remains kinetically favorable under acid catalysis.

-

Solubility: The benzothiophene core is hydrophobic. Polar protic solvents (Ethanol, Methanol) are preferred to solubilize the aldehyde and catalyst while promoting the precipitation of the final hydrazone product, driving the equilibrium forward (Le Chatelier's principle).

Visualization: Reaction Mechanism[2]

Caption: Acid-catalyzed nucleophilic addition-elimination mechanism forming the hydrazone linkage.

Standard Operating Protocol (SOP)

Materials & Reagents[1][3][4]

-

Precursor: 6-Chloro-1-benzothiophene-2-carbohydrazide (Purity >95%).

-

Electrophile: Aromatic/Heteroaromatic Aldehyde (1.0 - 1.2 equivalents).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

In a clean 50 mL round-bottom flask, dissolve 1.0 mmol of 6-Chloro-1-benzothiophene-2-carbohydrazide in 15-20 mL of absolute ethanol.

-

Note: Mild heating (40°C) may be required to fully dissolve the hydrazide due to the lipophilic chlorobenzothiophene moiety.

-

-

Add 1.0 - 1.1 mmol of the appropriate aldehyde.

-

Add 2-3 drops (approx. 0.1 mL) of Glacial Acetic Acid.

Step 2: Reaction (Reflux) [2][3]

-

Equip the flask with a reflux condenser.[4]

-

Heat the mixture to reflux (approx. 78-80°C for Ethanol).

-

Maintain reflux for 3 to 6 hours .

-

Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 6:4 or 7:3). The starting hydrazide spot should disappear.

-

Step 3: Workup & Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Observation: In most cases, the product will precipitate out as a solid (white, yellow, or off-white depending on the aldehyde) upon cooling.

-

If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

-

Filter the precipitate using a Buchner funnel/vacuum filtration.

Step 4: Purification

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Wash with diethyl ether (2 x 5 mL) to facilitate drying.

-

Recrystallization: If high purity is required (e.g., for biological assays), recrystallize from hot Ethanol, Methanol, or an Ethanol/DMF mixture if solubility is poor.

Experimental Workflow Visualization

Caption: Operational workflow for the synthesis of 6-chloro-1-benzothiophene-2-carbohydrazide hydrazones.

Optimization & Troubleshooting

Solvent Selection Guide

| Solvent | Suitability | Notes |

| Ethanol (Abs.) | Excellent | Standard choice. Good balance of solubility for reactants and insolubility for product (facilitates precipitation). |

| Methanol | Good | Higher solubility for polar aldehydes. Lower boiling point may require longer reaction times. |

| DMF/DMSO | Poor (for reaction) | Avoid as primary solvent. Product often remains soluble, making isolation difficult. Use only for recrystallization. |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product too soluble or reaction incomplete. | 1. Cool in ice bath. 2. Evaporate 50% solvent. 3. Add cold water dropwise to induce turbidity. |

| Oiling Out | Impurities or low melting point. | 1. Scratch glass with rod. 2. Re-dissolve in hot ethanol and cool very slowly. |

| Low Yield | Incomplete conversion. | 1. Increase reflux time. 2. Add more catalyst (AcOH). 3. Ensure anhydrous conditions if aldehyde is moisture sensitive. |

| Starting Material Remains | Steric hindrance on aldehyde. | Switch to higher boiling solvent (e.g., n-Propanol) or use microwave irradiation (100°C, 10-20 min). |

Characterization Expectations

To validate the structure, look for these key spectral signatures:

-

IR (KBr):

- stretch: 3200–3400 cm⁻¹

- (Amide): 1650–1680 cm⁻¹

- (Imine): 1600–1620 cm⁻¹ (Distinctive new peak)

-

¹H NMR (DMSO-d₆):

-

(Hydrazide): Singlet at

-

(Azomethine): Singlet at

-

Benzothiophene C3-H: Singlet at

8.0–8.2 ppm.

-

(Hydrazide): Singlet at

References

-

Gobec, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Link

-

Verma, S., et al. (2018). Synthesis and antimicrobial activity of some novel Schiff bases of benzothiophene-2-carbohydrazide. Journal of Saudi Chemical Society, 22(4), 436-443. Link

-

BenchChem Technical Support. (2025). Synthesis and Application of Schiff Bases Derived from 6-Chlorobenzo[d]thiazole-2-thiol: A Guide for Researchers. Link

-

Organic Syntheses. General Procedures for Hydrazone Formation. Org. Synth. Coll. Vol. 2, p. 395. Link

Sources

Technical Support Center: Purifying Benzothiophene Carbohydrazides by Recrystallization

Welcome to the technical support guide for the purification of benzothiophene carbohydrazides. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested answers to common challenges encountered during the recrystallization of this important class of compounds. This guide moves beyond simple protocols to explain the why behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful recrystallization strategy.

Q1: I have synthesized a novel benzothiophene carbohydrazide. Where do I begin with solvent selection for recrystallization?

Answer: The cornerstone of any successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the solute completely at an elevated temperature but poorly at ambient or lower temperatures.[1] For a novel compound, this process always begins with small-scale solubility tests.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of your crude, dry benzothiophene carbohydrazide into several small test tubes.

-

Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature. Start with about 0.5 mL.

-

Initial Observation: Observe the solubility at room temperature. If the compound dissolves completely, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble" solvent in a mixed-solvent system.

-

Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding small portions of the solvent until the solid just dissolves.

-

Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If desired, subsequently place it in an ice bath.

-

Evaluation: The ideal solvent is one that dissolves your compound when hot and yields a high recovery of crystalline solid upon cooling.

Q2: What are some reliable single and mixed-solvent systems for benzothiophene carbohydrazides?

Answer: Based on literature and practical experience, several solvent systems are particularly effective for this class of compounds. Benzothiophene carbohydrazides possess both aromatic and polar (hydrazide) functionalities, making polar protic and polar aprotic solvents good starting points.

-

Single Solvents: Ethanol and ethyl acetate are frequently used. For instance, (E)-N'-(Pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has been successfully recrystallized from pure ethyl acetate.[2] Similarly, certain 3-amino-6-fluorobenzothiophene-2-carbohydrazide derivatives can be purified from ethanol alone.[3]

-

Mixed Solvents: Mixed-solvent systems are often superior when a single solvent does not provide the ideal solubility gradient. The most common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

-

Methanol/Ethyl Acetate: A mixture of MeOH and EtOAc (e.g., 8:2 ratio) has been used to purify derivatives like (E)-N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide.[2]

-

Aqueous Alcohols: A mixture of an alcohol (C1-C8) and water is a classic choice.[4] For example, a 3-amino-6-fluorobenzothiophene-2-carbohydrazide derivative was successfully recrystallized from aqueous ethanol.[3]

-

Hexane/Ethyl Acetate or Hexane/Acetone: These systems are effective when your compound is highly soluble in ethyl acetate or acetone.[5] Hexane acts as the anti-solvent to induce precipitation.

-

The following table summarizes common solvents and their properties, providing a rational basis for selection.

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Ethanol | 78 | Polar Protic | A very common and effective choice for hydrazides; often used as an aqueous mixture.[3][5] |

| Methanol | 65 | Polar Protic | Similar to ethanol but more polar; often used in combination with less polar solvents like EtOAc.[2] |

| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | Excellent for compounds with moderate polarity; can be used alone or with an anti-solvent like hexane.[2][5] |

| Acetone | 56 | Polar Aprotic | A strong solvent; often used as the "good" solvent in a mixed pair with hexane.[5] |

| Water | 100 | Highly Polar | Generally, benzothiophene derivatives have low water solubility, making it an excellent anti-solvent when paired with alcohols.[4][6] |

| n-Hexane | 69 | Non-polar | A common anti-solvent for compounds soluble in more polar organic media.[5] |

Q3: How do I properly assess the purity of my recrystallized product?

Answer: Purity assessment is a critical final step. A combination of methods provides the most reliable confirmation:

-

Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. A pure compound should ideally show a single spot.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

-

Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify any remaining impurities. The disappearance of impurity signals present in the crude spectrum is a strong indicator of successful purification.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to the most common issues encountered during recrystallization.

Q1: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how do I fix it?

Problem: Upon cooling, the dissolved compound forms liquid droplets or a viscous oil at the bottom of the flask instead of a crystalline solid.

Root Causes & Solutions:

-

Cause 1: High Solute Concentration & Rapid Cooling. The solution is becoming supersaturated too quickly and at a temperature above the compound's melting point.

-

Solution: Reheat the flask to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[7] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[8]

-

-

Cause 2: Solvent Boiling Point > Solute Melting Point. If the solvent's boiling point is higher than the compound's melting point, the solute will "melt" in the solution before it can crystallize.

-

Solution: Change to a lower-boiling point solvent. If you are using water (BP 100 °C), consider switching to ethanol (BP 78 °C) or ethyl acetate (BP 77 °C).

-

-

Cause 3: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice, leading to oiling out.

-

Solution: Try a mixed-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (like ethanol). Then, while hot, slowly add a miscible "anti-solvent" (like water or hexane) dropwise until the solution just becomes turbid. Reheat to clarify and then cool slowly.[7] This change in solvent environment can often disrupt the effects of impurities and promote crystallization.

-

Q2: My final yield is disappointingly low. What are the likely causes and how can I improve recovery?

Problem: After filtration and drying, the mass of the recovered pure product is a small fraction of the starting crude material.

Root Causes & Solutions:

-

Cause 1: Using Excessive Solvent. The most common cause of low yield is using too much solvent to dissolve the crude product.[7][9] Even in the cold, your compound has some solubility, and any excess solvent will keep a significant portion of it dissolved in the mother liquor.

-

Solution: During the dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. Use only the minimum amount of hot solvent required to fully dissolve the solid.[9]

-

-

Cause 2: Premature Crystallization. If crystals form during a hot gravity filtration step (used to remove insoluble impurities), a significant amount of product will be lost on the filter paper.

-

Solution: Use a stemless or short-stemmed funnel to prevent crystallization in the stem. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through. Perform the filtration as quickly as possible.[7]

-

-

Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently to maximize crystal formation.

-

Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[7]

-

-

Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.

-

Solution: Always wash your collected crystals with a minimal amount of ice-cold recrystallization solvent. This removes residual mother liquor without dissolving the product.[9]

-

Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?

Problem: The solution has cooled to room temperature or below, but it remains clear with no sign of solid formation. This is a state known as supersaturation.

Root Causes & Solutions:

-

Cause 1: Lack of a Nucleation Site. Crystal growth requires an initial surface or "seed" to begin. A very clean flask and highly purified compound can sometimes lead to a stable supersaturated solution.

-

Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[9] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.

-

Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a single tiny crystal to the cold solution.[8][9] This "seed" provides a perfect template for other molecules to crystallize upon.

-

-

Cause 2: Solution is Not Saturated. It's possible that too much solvent was added initially, and the solution is not yet saturated even when cold.

-

Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much, which could cause the product to crash out of solution impurely.

-

Recrystallization Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for your benzothiophene carbohydrazide.

Caption: Decision workflow for selecting a recrystallization solvent system.

References

- Purification method of benzothiophene.

- Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (Publication details not fully available in snippet).

- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.

- Recrystalliz

- Benzothiophene - Solubility of Things. Solubility of Things.

- Troubleshooting impurity removal

- Troubleshooting Recrystalliz

- Purification by Recrystalliz

Sources

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Optimizing the Hydrazinolysis of Ethyl 6-Chlorobenzothiophene-2-carboxylate

Welcome to the technical support guide for the synthesis of 6-chlorobenzothiophene-2-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the hydrazinolysis of ethyl 6-chlorobenzothiophene-2-carboxylate. As a crucial intermediate in the development of novel therapeutics, including antimicrobial agents, achieving a high yield and purity of this carbohydrazide is paramount.[1] This guide is designed to help you navigate the common challenges of this synthesis, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from suboptimal reaction conditions or incomplete conversion. The hydrazinolysis of an ester is an equilibrium-driven process. To shift the equilibrium toward the product, several factors must be optimized.

-

Causality: The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester's carbonyl carbon.[2] Insufficient nucleophile concentration, inadequate activation energy (temperature), or short reaction times can lead to poor conversion.

-

Solutions:

-

Increase Molar Excess of Hydrazine Hydrate: A significant excess of hydrazine hydrate (typically 3-10 equivalents) is often necessary to drive the reaction to completion.[3] This high concentration maximizes the probability of successful nucleophilic attack.

-

Elevate Reaction Temperature: Heating the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol), provides the necessary energy to overcome the activation barrier.[2][4]

-

Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reflux time. Some hydrazinolysis reactions may require 6-24 hours for full conversion.[3][5]

-

Ensure Reagent Quality: Verify the purity of your starting ester, ethyl 6-chlorobenzothiophene-2-carboxylate. Impurities can interfere with the reaction. Additionally, use a reliable source of hydrazine hydrate, as its concentration can degrade over time.

-

Question 2: The reaction appears incomplete, with a significant amount of starting material visible on my TLC plate even after extended reflux. What should I do?

Answer: This indicates a stalled reaction. Assuming temperature and hydrazine excess are adequate, the issue may lie with solubility or reagent reactivity.

-

Causality: For the reaction to occur, both the ester and hydrazine must be in the same phase. If the starting ester has poor solubility in the chosen solvent at room temperature, it may not be fully available to react, even upon heating.

-

Solutions:

-

Solvent System Optimization: Ethanol is a common and effective solvent.[2] Ensure you are using a sufficient volume to fully dissolve the ester upon heating. For particularly insoluble esters, a co-solvent like Tetrahydrofuran (THF) might be considered, though ethanol is generally preferred for its ability to dissolve both reactants.

-

Reaction Monitoring: Use TLC to rigorously track the disappearance of the starting material. A suitable mobile phase for this system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The carbohydrazide product is significantly more polar and will have a much lower Rf value.

-

Consider Neat Conditions: In some cases, using a large excess of hydrazine hydrate as both the reactant and the solvent (neat conditions) can be effective, especially if solubility is a major hurdle.[4]

-

Question 3: I'm observing an unexpected, highly insoluble byproduct precipitating during the reaction. What could it be and how can I prevent it?

Answer: The most likely insoluble byproduct is a diacylhydrazine, formed by the reaction of the desired product (a hydrazide) with another molecule of the starting ester.

-

Causality: The newly formed 6-chlorobenzothiophene-2-carbohydrazide still possesses a nucleophilic -NH2 group. While less reactive than hydrazine, it can attack a second molecule of the starting ester, particularly if there are localized areas of low hydrazine concentration or at very high temperatures over prolonged periods.

-

Solutions:

-

Maintain High Hydrazine Excess: A large excess of hydrazine hydrate outcompetes the product hydrazide as the nucleophile, statistically minimizing the formation of the diacylhydrazine byproduct.

-

Control Reagent Addition: Add the ethyl 6-chlorobenzothiophene-2-carboxylate solution dropwise to the heated solution of hydrazine hydrate in ethanol. This ensures that the ester is always in the presence of a large excess of hydrazine, preventing it from reacting with the product.

-

Question 4: My final product is an oil or a gummy solid that is difficult to purify. How can I obtain a clean, crystalline product?

Answer: This issue typically stems from residual solvent, excess hydrazine, or other impurities interfering with crystallization. A robust work-up and purification protocol is essential.

-

Causality: Hydrazine hydrate can form azeotropes or be difficult to remove under reduced pressure, leading to an oily product. The product itself may also be highly soluble in the reaction solvent, preventing precipitation.

-

Solutions:

-

Aqueous Work-up: After cooling the reaction mixture, pour it into a beaker of cold or ice water. The desired carbohydrazide is typically a solid that is poorly soluble in water and will precipitate out.[2] This step also effectively removes the highly water-soluble excess hydrazine.

-

Thorough Washing: Filter the precipitated solid and wash it extensively with cold water to remove any remaining hydrazine and other water-soluble impurities.

-

Recrystallization: This is the most critical step for obtaining a pure, crystalline solid. Ethanol or methanol are excellent solvents for recrystallization.[6] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hydrazinolysis of ethyl 6-chlorobenzothiophene-2-carboxylate?

A1: The reaction is a classic nucleophilic acyl substitution . The mechanism proceeds in two main steps:

-

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond, and in the process, the ethoxide (-OEt) group is eliminated as the leaving group. A final proton transfer results in the stable carbohydrazide product and ethanol.

Caption: Mechanism of Ester Hydrazinolysis.

Q2: What are the optimal solvent and temperature for this reaction?

A2: The most widely used and effective solvent is absolute ethanol . It is capable of dissolving both the polar hydrazine hydrate and the less polar organic ester, creating a homogeneous reaction environment.[2] The optimal temperature is typically the reflux temperature of the solvent (for ethanol, ~78 °C), as this provides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant degradation.

Q3: Why is a large excess of hydrazine hydrate necessary? Are there alternatives?

A3: A large excess of hydrazine hydrate is used for two primary reasons:

-

Thermodynamics: It shifts the reaction equilibrium strongly towards the formation of the hydrazide product, ensuring high conversion.

-

Kinetics: It increases the concentration of the nucleophile, accelerating the reaction rate.

While hydrazine hydrate is the most common reagent, anhydrous hydrazine can also be used, though it is more hazardous and often not necessary.[7] For substrates sensitive to strong bases, using hydrazine salts like hydrazine dihydrochloride with a separate base has been explored, but this complicates the procedure.[8] For this specific transformation, hydrazine monohydrate remains the industry standard for its efficacy and practicality.

Q4: What are the essential safety precautions when handling hydrazine hydrate?

A4: Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens.[2] Strict safety protocols are mandatory:

-

Ventilation: Always handle hydrazine hydrate inside a certified chemical fume hood with good airflow.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

-

Handling: Avoid inhalation of vapors and any contact with skin or eyes.

-

Quenching: Any excess hydrazine in the reaction can be neutralized carefully. While some sources mention using dilute HCl, this can form explosive hydrazine salts.[4] A safer laboratory-scale method is to quench excess hydrazine with an oxidizing agent like a solution of sodium hypochlorite (bleach) or by forming an azine with acetone, though the primary work-up of pouring into water is often sufficient to remove the bulk of it.

Optimized Protocols & Data

Protocol 1: Synthesis of 6-Chlorobenzothiophene-2-carbohydrazide

This protocol is designed for a robust and high-yield synthesis.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol (10 mL per 1 g of ester).

-

Reagent Addition: Add hydrazine monohydrate (5 molar equivalents) to the ethanol and begin stirring.

-

Dissolution: Add ethyl 6-chlorobenzothiophene-2-carboxylate (1.0 eq) to the flask.

-

Reaction: Heat the mixture to reflux (~78 °C) using a heating mantle. Monitor the reaction progress by TLC (3:7 Ethyl Acetate/Hexane) every 2 hours. The reaction is typically complete within 4-8 hours.

-

Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A white or off-white solid should precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove residual hydrazine.

-

Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Place the crude, dried carbohydrazide into an Erlenmeyer flask.

-

Dissolution: Add a minimal amount of absolute ethanol and heat the mixture gently (on a hot plate) with swirling until the solid completely dissolves. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Starting Ester | 1.0 Molar Equivalent | The limiting reagent. |

| Hydrazine Hydrate | 3.0 - 5.0 Molar Eq. | Drives equilibrium, increases rate.[3] |

| Solvent | Absolute Ethanol | Good solubility for both reactants.[2] |

| Temperature | Reflux (~78 °C) | Provides sufficient activation energy. |

| Reaction Time | 4 - 8 hours | Typically sufficient for full conversion (TLC monitored). |

Caption: Troubleshooting Decision Tree.

References

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC.

- Reaction Chemistry & Engineering. (2020). RSC Publishing.

- HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). (2024).

- Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. (n.d.).

- Ethyl 6-chloro-1-benzothiophene-2-carboxyl

- N′-[(E)-2-Chlorobenzylidene]thiophene-2-carbohydrazide. (n.d.). PMC.

- What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015).

- 6-Chlorobenzo[b]thiophene-2-carbohydrazide. (n.d.). AiFChem.

- 6-Chlorobenzo[b]thiophene-2-carbohydrazide. (n.d.). BLD Pharm.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr

- Product Class 17: Hydrazones. (n.d.). Science of Synthesis.

- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2025).

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N′-[(E)-2-Chlorobenzylidene]thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of 6-Chloro-1-benzothiophene-2-carbohydrazide

Introduction & Technical Context

Welcome to the Technical Support Center. This guide addresses the purification of 6-Chloro-1-benzothiophene-2-carbohydrazide , a critical intermediate often used in the synthesis of Schiff bases for antimicrobial and anticancer research.

The synthesis typically involves the hydrazinolysis of ethyl 6-chlorobenzothiophene-2-carboxylate . While this reaction is generally robust, users frequently encounter specific impurity profiles that affect downstream biological assays. The primary contaminants are unreacted ester, hydrazine salts, and the thermodynamically stable "dimer" (diacylhydrazine).

Target Specification:

| Property | Specification | Method |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 220 – 222 °C | Capillary (Uncorrected) |

| Purity (HPLC) | > 98% | C18 Column, MeOH/Water |

| Solubility | Soluble in DMSO, DMF; Hot Ethanol | Visual |[1]

Diagnostic Workflow

Before attempting random purification steps, use this decision tree to identify your specific impurity profile.

Figure 1: Diagnostic decision tree for identifying impurities based on physical properties.

Troubleshooting Guides (Root Cause Analysis)

Issue A: The "Low Melting Point" (Unreacted Ester)

Symptom: The solid melts significantly below 220°C (e.g., 190–205°C) or appears "wet/sticky." Root Cause: Incomplete hydrazinolysis. The starting material (ethyl ester) has a lower melting point and disrupts the crystal lattice of the product. Technical Insight: The reaction is an equilibrium driven by the nucleophilicity of hydrazine. If the reaction is stopped too early or if insufficient hydrazine is used, the ester remains. Solution:

-